molecular formula C13H16N2O B2361859 7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene CAS No. 1707367-39-2

7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene

Cat. No.: B2361859
CAS No.: 1707367-39-2
M. Wt: 216.284
InChI Key: GFZBDIKXFCCHEZ-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene: is a complex organic compound with a molecular formula of C13H16N2O and a molecular weight of 216.284 . This compound belongs to the class of tricyclic compounds and features a methoxy group, a methyl group, and a diazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Core Structure: : The core tricyclic structure can be synthesized through a cyclization reaction involving appropriate precursors.

  • Introduction of Functional Groups: : Methoxy and methyl groups are introduced through specific substitution reactions.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups.

  • Substitution: : Substitution reactions can be employed to replace hydrogen atoms with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene: has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand or inhibitor in biological studies.

  • Industry: : It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene: can be compared with other similar tricyclic compounds, such as:

  • 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0^2,7]trideca-2,4,6-trienes: : These compounds exhibit high anti-inflammatory activity and are promising nonsteroidal anti-inflammatory drugs.

  • 5-[bis(fluoranyl)methoxy]-2-[(4-chlorophenyl)methyl]-10-(3-methoxypropyl)-3,10-diazatricyclo[6.4.1.0^4,13]trideca-1,4(13),5,7-tetraen-9-one:

The uniqueness of This compound

Properties

IUPAC Name

7-methoxy-2-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-8-9-5-6-14-7-10-12(16-2)4-3-11(15-8)13(9)10/h3-4,14-15H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZBDIKXFCCHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNCC3=C(C=CC(=C23)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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